molecular formula C11H10BrNO2 B13026289 Methyl2-(4-bromo-3-(cyanomethyl)phenyl)acetate

Methyl2-(4-bromo-3-(cyanomethyl)phenyl)acetate

Cat. No.: B13026289
M. Wt: 268.11 g/mol
InChI Key: BOCZUKLQLUWKED-UHFFFAOYSA-N
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Description

Methyl2-(4-bromo-3-(cyanomethyl)phenyl)acetate is an organic compound characterized by the presence of a bromine atom, a cyanomethyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl2-(4-bromo-3-(cyanomethyl)phenyl)acetate typically involves the reaction of 4-bromo-3-(cyanomethyl)benzaldehyde with methyl acetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl2-(4-bromo-3-(cyanomethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-(4-bromo-3-(cyanomethyl)phenyl)acetate involves its interaction with various molecular targets. The bromine atom and cyanomethyl group can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    Methyl2-(4-chloro-3-(cyanomethyl)phenyl)acetate: Similar structure but with a chlorine atom instead of bromine.

    Methyl2-(4-fluoro-3-(cyanomethyl)phenyl)acetate: Contains a fluorine atom instead of bromine.

    Methyl2-(4-iodo-3-(cyanomethyl)phenyl)acetate: Contains an iodine atom instead of bromine.

Uniqueness: Methyl2-(4-bromo-3-(cyanomethyl)phenyl)acetate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not as feasible with chlorine, fluorine, or iodine analogs. This makes it a valuable compound for targeted synthetic applications.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 2-[4-bromo-3-(cyanomethyl)phenyl]acetate

InChI

InChI=1S/C11H10BrNO2/c1-15-11(14)7-8-2-3-10(12)9(6-8)4-5-13/h2-3,6H,4,7H2,1H3

InChI Key

BOCZUKLQLUWKED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)Br)CC#N

Origin of Product

United States

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